5,8-Dimethylnaphthalene-1,2,3-triol
Description
5,8-Dimethylnaphthalene-1,2,3-triol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with three hydroxyl groups at positions 1, 2, and 3, along with methyl groups at positions 5 and 7. This unique arrangement of functional groups confers distinct physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl groups and increased lipophilicity from the methyl substituents.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,8-dimethylnaphthalene-1,2,3-triol |
InChI |
InChI=1S/C12H12O3/c1-6-3-4-7(2)10-8(6)5-9(13)11(14)12(10)15/h3-5,13-15H,1-2H3 |
InChI Key |
LQFWNXBTHJYKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=C(C=C1)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylnaphthalene-1,2,3-triol can be achieved through several methods. One common approach involves the condensation of hexane-2,5-dione with pyrogallol in the presence of 70% v/v aqueous sulfuric acid. This reaction yields 5,8-Dimethylnaphthalene-1,2,3-triol as one of the products .
Industrial Production Methods
Industrial production methods for 5,8-Dimethylnaphthalene-1,2,3-triol are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylnaphthalene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone.
Reduction: Reduction reactions can modify the hydroxyl groups or the naphthalene ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include air or oxygen, which can convert the compound to its quinone form.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution Reagents: Various electrophiles can be used for substitution reactions at the hydroxyl positions.
Major Products
The major products formed from these reactions include 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone and other substituted derivatives depending on the reagents used.
Scientific Research Applications
5,8-Dimethylnaphthalene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylnaphthalene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methylated Naphthalenes
- 1,3-Dimethylnaphthalene (): A non-hydroxylated naphthalene derivative with methyl groups at positions 1 and 3. Its lack of hydroxyl groups results in low polarity, making it suitable for environmental analysis as a standard .
- 1,4-Dimethylnaphthalene (): Another isomer with methyl groups at positions 1 and 4. Similar to 1,3-dimethylnaphthalene, it is primarily used in industrial applications due to its hydrophobic nature .
Triol Derivatives
- Propane-1,2,3-triol (Glycerol) (): An aliphatic triol widely used in acetalization reactions to produce fuel additives like solketal. Its lack of aromaticity results in higher flexibility and lower thermal stability compared to aromatic triols .
- Butane-1,2,3-triol (): Another aliphatic triol used in cyclic acetal formation. Unlike 5,8-dimethylnaphthalene-1,2,3-triol, its linear structure limits π-π interactions, reducing aromatic reactivity .
Functional Group Comparisons
- Hydroxyl Groups : The triol configuration in 5,8-dimethylnaphthalene-1,2,3-triol enables hydrogen bonding, enhancing solubility in polar solvents compared to methylated naphthalenes . However, its aromatic backbone may reduce reactivity in acetalization compared to aliphatic triols like glycerol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
